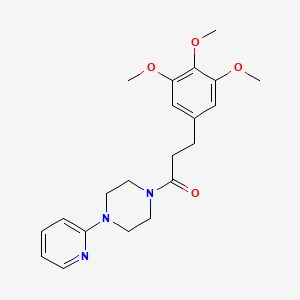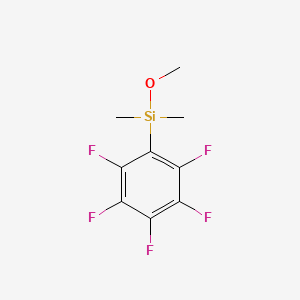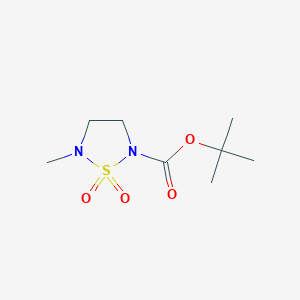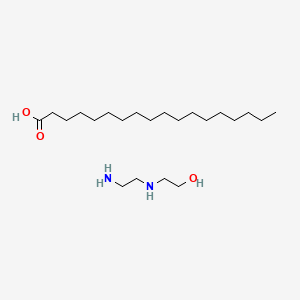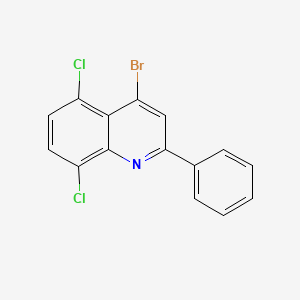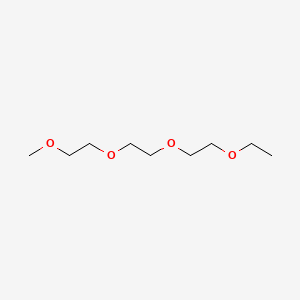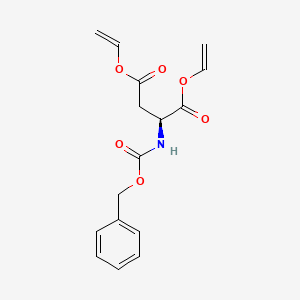
Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- is a synthetic compound with the molecular formula C16H17NO6 and a molecular weight of 319.31 g/mol . This compound is a derivative of L-alanine, an amino acid, and features protective groups such as benzyloxycarbonyl and vinyloxycarbonyl, which are commonly used in organic synthesis to protect functional groups during chemical reactions .
Preparation Methods
The synthesis of Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- typically involves multiple stepsThe final step involves the esterification of the carboxyl group with vinyl alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- can undergo various chemical reactions, including:
Oxidation: The vinyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The vinyloxycarbonyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of prodrugs.
Industry: It is employed in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- involves its ability to act as a protecting group for amino acids and peptides. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the vinyloxycarbonyl group protects the carboxyl group . These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds .
Comparison with Similar Compounds
Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- is unique due to its combination of protective groups. Similar compounds include:
N-benzyloxycarbonyl-L-alanine: Lacks the vinyloxycarbonyl group.
N-benzyloxycarbonyl-L-aspartic acid divinyl ester: Contains an additional carboxyl group.
N-benzyloxycarbonyl-L-alanine 4-hexadecanoyl-2-nitrophenyl ester: Used as a gelling agent.
These compounds share some functional similarities but differ in their specific applications and chemical properties .
Properties
CAS No. |
73680-53-2 |
|---|---|
Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
bis(ethenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C16H17NO6/c1-3-21-14(18)10-13(15(19)22-4-2)17-16(20)23-11-12-8-6-5-7-9-12/h3-9,13H,1-2,10-11H2,(H,17,20)/t13-/m0/s1 |
InChI Key |
UDBXJDZZHOVCPP-ZDUSSCGKSA-N |
Isomeric SMILES |
C=COC(=O)C[C@@H](C(=O)OC=C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=COC(=O)CC(C(=O)OC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



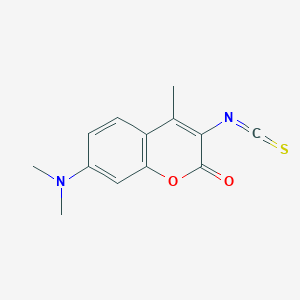
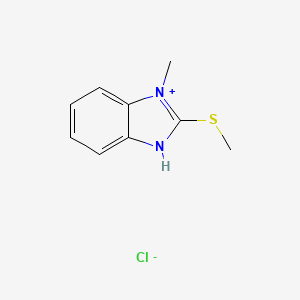
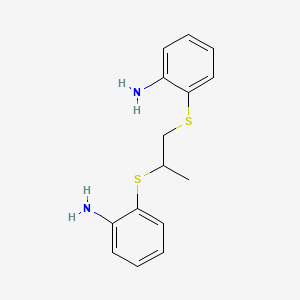
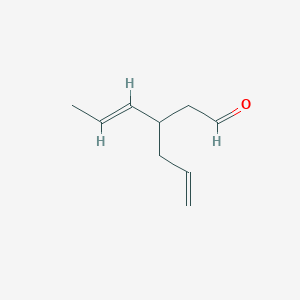
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
